(2R)-2-(4-methylphenyl)propanoic acid

COX inhibition Enantioselectivity NSAID pharmacology

(2R)-2-(4-Methylphenyl)propanoic acid (CAS 124709-71-3), also referred to as (R)-2-(p-tolyl)propanoic acid, is the pure R-enantiomer of the 2-arylpropionic acid (profen) class. It is the enantiopure counterpart of racemic 2-(4-methylphenyl)propanoic acid (CAS 938-94-3), which is officially designated as Ibuprofen Impurity D in the European Pharmacopoeia.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 124709-71-3
Cat. No. B053290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(4-methylphenyl)propanoic acid
CAS124709-71-3
SynonymsBenzeneacetic acid, -alpha-,4-dimethyl-, (-alpha-R)- (9CI)
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1
InChIKeyKDYOFXPLHVSIHS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(4-Methylphenyl)propanoic Acid (CAS 124709-71-3): Chiral R-Enantiomer of a 2-Arylpropionic Acid Scaffold for Enantioselective Research and Pharmaceutical Reference Standards


(2R)-2-(4-Methylphenyl)propanoic acid (CAS 124709-71-3), also referred to as (R)-2-(p-tolyl)propanoic acid, is the pure R-enantiomer of the 2-arylpropionic acid (profen) class . It is the enantiopure counterpart of racemic 2-(4-methylphenyl)propanoic acid (CAS 938-94-3), which is officially designated as Ibuprofen Impurity D in the European Pharmacopoeia [1]. This compound serves as a critical chiral reference standard and research intermediate, distinct from ibuprofen proper—which bears a para-isobutyl rather than a para-methyl substituent—and is positioned for applications requiring defined stereochemistry, including enantiospecific analytical method development, chiral inversion studies, and investigation of COX-independent pharmacological mechanisms attributed to R-profens [2].

Why Rac-2-(4-Methylphenyl)propanoic Acid or the S-Enantiomer Cannot Substitute for (2R)-2-(4-Methylphenyl)propanoic Acid in Enantioselective Investigations


Substituting the racemate or the S-enantiomer for the pure R-enantiomer fundamentally alters both the pharmacological profile and analytical outcome. Within the 2-arylpropionic acid class, COX-inhibitory activity resides almost exclusively in the S(+)-enantiomer, while the R(−)-enantiomer is substantially weaker as a COX inhibitor yet possesses distinct, COX-independent biological activities—including NF-κB pathway inhibition and substrate-selective endocannabinoid oxygenation blockade—that are masked in racemic mixtures [1]. Furthermore, the R-enantiomer undergoes unidirectional metabolic chiral inversion to the S-form in vivo, meaning racemic administration confounds pharmacokinetic interpretation [2]. For analytical reference applications, the European Pharmacopoeia defines Ibuprofen Impurity D as the racemate; therefore, only the pure R-enantiomer enables chiral chromatographic method development, peak identification, and system suitability testing where the enantiomers must be resolved as distinct peaks .

Quantitative Differentiation Evidence: (2R)-2-(4-Methylphenyl)propanoic Acid Versus Closest Analogs and In-Class Candidates


COX-2 Inhibitory Activity: R-Enantiomer Is Functionally Distinct from the S-Enantiomer by Class-Level Evidence with Cross-Class Quantification

The racemic 2-(4-methylphenyl)propanoic acid inhibits COX-1 and COX-2 with IC50 values of 38.23 µM and 64.30 µM, respectively . However, within the 2-arylpropionic acid class, COX-inhibitory activity resides almost exclusively in the S-enantiomer; the R-enantiomers are substantially less active [1]. Using the structurally analogous (R)-ibuprofen as a class-level quantitative reference, the R-enantiomer exhibits COX-1 IC50 of 360 µM and COX-2 IC50 of 15.6 µM, whereas (S)-ibuprofen shows COX-1 IC50 of ~13 µM . This class-level inference predicts that (2R)-2-(4-methylphenyl)propanoic acid will be dramatically less potent as a COX inhibitor than its S-antipode, rendering the R-enantiomer unsuitable for applications requiring COX inhibition but valuable for COX-independent mechanistic studies.

COX inhibition Enantioselectivity NSAID pharmacology

NF-κB Pathway Inhibition: R-Enantiomers Exhibit COX-Independent NF-κB Inhibitory Activity Not Shared by S-Enantiomers

A defining functional differentiation is that R-enantiomers of 2-arylpropionic acids inhibit the NF-κB activation cascade, a mechanism independent of COX inhibition [1]. For the class-analog (R)-ibuprofen, NF-κB luciferase reporter activity is inhibited with an IC50 of 121.8 µM, compared to 61.7 µM for S(+)-ibuprofen—demonstrating that while the S-enantiomer is more potent, the R-enantiomer retains significant NF-κB modulatory activity despite being virtually inactive on COX [2]. The patent WO-0050019-A2 explicitly claims R-arylpropionic acids—including the compound class to which (2R)-2-(4-methylphenyl)propanoic acid belongs—for treating diseases addressable by NF-κB inhibition, covering inflammatory, neurodegenerative, and oncologic conditions [1]. This establishes the R-enantiomer as the preferred tool for dissecting NF-κB-mediated pharmacology separate from COX-mediated effects.

NF-kappaB COX-independent Transcription factor inhibition

Substrate-Selective COX-2 Inhibition: (R)-Profens Inhibit Endocannabinoid Oxygenation While Sparing Arachidonic Acid Turnover

Duggan et al. (2011) demonstrated that (R)-enantiomers of ibuprofen, naproxen, and flurbiprofen are potent substrate-selective inhibitors of endocannabinoid (2-AG and AEA) oxygenation by COX-2, while being weak inhibitors of arachidonic acid oxygenation [1]. This substrate-selective inhibition represents a functionally distinct pharmacological mechanism that is unique to R-profens. In lipopolysaccharide-stimulated dorsal root ganglion (DRG) cells, (R)-profens selectively inhibited endocannabinoid oxygenation, providing a mechanistic basis for maintaining endocannabinoid tone in neuropathic pain models [1]. The achiral profen probe desmethylflurbiprofen exhibited an IC50 of 0.11 µM for 2-AG oxygenation inhibition, demonstrating the potency achievable within this class [2]. (2R)-2-(4-Methylphenyl)propanoic acid, as the desmethyl analog of (R)-ibuprofen, is predicted to exhibit similar substrate-selective inhibition properties.

Substrate-selective inhibition Endocannabinoid COX-2 Neuropathic pain

Enantiomeric Resolution Feasibility: Robust Lipase-Catalyzed Route to (R)-Enantiomer with >97% Enantiomeric Excess

Yuan et al. (2020) reported the enantioselective esterification of (R,S)-2-(4-methylphenyl)propionic acid (MPPA) using Novozym 435 (Candida antarctica lipase B, CALB) in n-hexane with n-hexanol as the acyl acceptor [1]. Under optimized conditions (600 mmol·L⁻¹ MPPA, 850 mmol·L⁻¹ hexanol, 58 mg enzyme, 75 °C, 4.5 h), the enzymatic resolution achieved a substrate conversion of 89.34% and an enantiomeric excess (ee) of 97.84% [1]. Response surface methodology (RSM) yielded correlation coefficients R² = 0.9910 for conversion and R² = 0.9827 for ee, confirming robust model predictability [1]. This enzymatic route provides a scalable, stereoselective method for accessing the (R)-enantiomer in high optical purity, critical for both research-grade procurement and potential larger-scale production.

Enantioselective esterification Novozym 435 Chiral resolution Process chemistry

Pharmaceutical Reference Standard: Pure R-Enantiomer as Chiral Resolution Tool for Ibuprofen Impurity D Analysis

The European Pharmacopoeia monograph for ibuprofen lists Ibuprofen Impurity D as (2RS)-2-(4-methylphenyl)propanoic acid (CAS 938-94-3), i.e., the racemic mixture [1]. For chiral chromatographic method development—where the R- and S-enantiomers must be baseline-resolved—the pure (2R)-2-(4-methylphenyl)propanoic acid (CAS 124709-71-3) serves as the essential R-enantiomer reference standard for peak identification, system suitability testing, and enantiomeric purity determination . Without the pure R-enantiomer, accurate quantitation of chiral purity in ibuprofen active pharmaceutical ingredient (API) batches is not achievable, as co-elution or peak misassignment compromises analytical validity.

Pharmaceutical impurity Chiral HPLC Reference standard Ibuprofen quality control

Metabolic Chiral Inversion: R-Enantiomer Serves as a Prodrug-Like Precursor Converted to Active S-Enantiomer In Vivo

Caldwell et al. (1988) established that the R(−)-enantiomers of 2-arylpropionic acids undergo unidirectional metabolic chiral inversion to the corresponding S(+)-enantiomers in vivo, proceeding via acyl-CoA thioester formation [1]. This metabolic conversion has been quantified for (R)-ibuprofen in dogs, where approximately 70% of an administered (R)-ibuprofen dose (based on AUC) is inverted to the (S)-enantiomer, independent of route of administration [2]. The mean residence time for (S)-ibuprofen is 2–3 times longer than for (R)-ibuprofen, and total systemic clearance is twice as high for the R-enantiomer [2]. For (2R)-2-(4-methylphenyl)propanoic acid, analogous chiral inversion is expected, making it a valuable tool for studying the kinetics and enzymology of the inversion process without the confounding presence of the para-isobutyl side chain that distinguishes ibuprofen.

Chiral inversion Pharmacokinetics Prodrug Acyl-CoA thioester

High-Value Application Scenarios for (2R)-2-(4-Methylphenyl)propanoic Acid Based on Verified Differentiation Evidence


Chiral Reference Standard for Ibuprofen Impurity D Quantitation in Pharmaceutical Quality Control

As the pure R-enantiomer of the EP-designated Ibuprofen Impurity D, (2R)-2-(4-methylphenyl)propanoic acid is an indispensable reference standard for chiral HPLC method development and validation in ibuprofen API manufacturing. Its use enables unambiguous peak identification of the R-enantiomer fraction in racemic impurity standards and batch samples, ensuring compliance with EP enantiomeric purity specifications . Procurement of the enantiopure R-form is mandated for laboratories performing ANDA submission analytics or commercial quality control release testing.

COX-Independent NF-κB Pathway Dissection in Inflammation and Oncology Research

The R-enantiomer of 2-arylpropionic acids inhibits NF-κB activation through a COX-independent mechanism, as established by the Geisslinger patent (WO-0050019-A2) and Scheuren et al. (1998) . (2R)-2-(4-methylphenyl)propanoic acid enables researchers to selectively probe NF-κB-mediated transcriptional regulation in inflammatory, neurodegenerative, and oncologic models without the confounding prostaglandin suppression caused by the S-enantiomer [1]. This is particularly valuable in cell-based assays where COX-derived prostanoids exert autocrine feedback on NF-κB signaling.

Endocannabinoid System Pharmacology: Substrate-Selective COX-2 Probe Development

Based on the discovery by Duggan et al. (2011) that (R)-profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 , (2R)-2-(4-methylphenyl)propanoic acid—as the desmethyl analog of (R)-ibuprofen—represents a minimal-steric probe for structure-activity relationship studies of substrate-selective COX-2 inhibition. The smaller para-methyl substituent (vs. para-isobutyl in ibuprofen) is predicted to enhance 2-AG oxygenation inhibitory potency, consistent with the trend observed for desmethylflurbiprofen (IC50 = 0.11 µM) vs. its parent scaffold [1].

Metabolic Chiral Inversion Mechanistic Studies in Preclinical Pharmacokinetics

The well-characterized unidirectional R→S chiral inversion of 2-arylpropionic acids (Caldwell et al., 1988; Beck et al., 1991) positions (2R)-2-(4-methylphenyl)propanoic acid as a defined substrate for studying the acyl-CoA thioester-mediated inversion pathway. Its simpler para-methyl substituent (compared to ibuprofen's isobutyl group) eliminates confounding oxidative metabolism of the alkyl side chain, enabling cleaner pharmacokinetic modeling of the inversion process in rodent and non-rodent species [1].

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